molecular formula C8H12ClN3O B13201187 6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine

6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine

Cat. No.: B13201187
M. Wt: 201.65 g/mol
InChI Key: SNCUWEZTHKNRNX-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-5-methylpyrimidine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted pyrimidines, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals such as herbicides and pesticides.

    Material Science: It is investigated for its potential use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
  • 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
  • 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide

Uniqueness

6-Chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

6-chloro-2-(2-methoxyethyl)-5-methylpyrimidin-4-amine

InChI

InChI=1S/C8H12ClN3O/c1-5-7(9)11-6(3-4-13-2)12-8(5)10/h3-4H2,1-2H3,(H2,10,11,12)

InChI Key

SNCUWEZTHKNRNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)CCOC)N

Origin of Product

United States

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